Tert-butyl 5,5-dioxo-4-oxa-5lambda-thia-6-azaspiro[2.4]heptane-6-carboxylate
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Overview
Description
Tert-butyl 5,5-dioxo-4-oxa-5lambda-thia-6-azaspiro[2.4]heptane-6-carboxylate is a synthetic compound with the molecular formula C₉H₁₅NO₅S and a molecular weight of 249.29 g/mol . This compound is characterized by its unique spirocyclic structure, which includes an oxathiazaspiro ring system. The tert-butyl (Boc) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions.
Preparation Methods
The synthesis of Tert-butyl 5,5-dioxo-4-oxa-5lambda-thia-6-azaspiro[2.4]heptane-6-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the spirocyclic ring system through a series of cyclization reactions. The reaction conditions often include the use of strong bases and oxidizing agents to facilitate the formation of the oxathiazaspiro ring . Industrial production methods may involve optimizing these reaction conditions to increase yield and purity while minimizing the use of hazardous reagents.
Chemical Reactions Analysis
Tert-butyl 5,5-dioxo-4-oxa-5lambda-thia-6-azaspiro[2.4]heptane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amine, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Tert-butyl 5,5-dioxo-4-oxa-5lambda-thia-6-azaspiro[2.4]heptane-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of Tert-butyl 5,5-dioxo-4-oxa-5lambda-thia-6-azaspiro[2.4]heptane-6-carboxylate involves its interaction with specific molecular targets. The Boc-protected amine can be deprotected under acidic conditions, allowing the free amine to interact with enzymes or receptors. The oxathiazaspiro ring system can also participate in various chemical reactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Tert-butyl 5,5-dioxo-4-oxa-5lambda-thia-6-azaspiro[2.4]heptane-6-carboxylate can be compared with other spirocyclic compounds, such as:
6-Oxa-5-thia-4-azaspiro[2.4]heptane 5,5-Dioxide: Similar in structure but lacks the Boc-protecting group.
2-Oxa-6-azaspiro[3.3]heptane: A smaller spirocyclic compound with different chemical properties.
The uniqueness of this compound lies in its combination of the Boc-protecting group and the oxathiazaspiro ring system, which provides versatility in synthetic applications and potential biological activity.
Properties
IUPAC Name |
tert-butyl 5,5-dioxo-4-oxa-5λ6-thia-6-azaspiro[2.4]heptane-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO5S/c1-8(2,3)14-7(11)10-6-9(4-5-9)15-16(10,12)13/h4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSRFCSSXSEIMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC2)OS1(=O)=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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